molecular formula C8H18O B8807877 (R)-3-Octanol

(R)-3-Octanol

Cat. No. B8807877
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-MRVPVSSYSA-N
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Patent
US06756513B2

Procedure details

Using a procedure analogous to that of Example 1, 81 g (0.522 mol) of 3-octanol is reacted with 62.1 g (0.337 mol) of cyanuric chloride over a period of 9 hours at a reaction temperature of 70° C. The liquid reaction phase after extraction with sodium hydroxide has the following composition:
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3](O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].N1C(Cl)=NC(Cl)=NC=1[Cl:12]>>[Cl:12][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
CCC(CCCCC)O
Step Two
Name
Quantity
62.1 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid reaction phase
EXTRACTION
Type
EXTRACTION
Details
after extraction with sodium hydroxide

Outcomes

Product
Name
Type
Smiles
ClC(CC)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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